

An In-depth Technical Guide to the Isomers of C11H24 (Undecane)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,3,4-Trimethyloctane*

Cat. No.: B14536437

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of the molecular formula C11H24, commonly known as undecane and its variants. With 159 possible structural isomers, this alkane presents a significant opportunity for research in areas requiring nuanced understandings of physicochemical properties, such as solvent chemistry, drug formulation, and reference standards in analytical chemistry.^{[1][2][3][4][5]} This document details the physicochemical properties of a wide range of these isomers, provides in-depth experimental protocols for their identification and characterization, and includes visualizations to aid in understanding the relationships between their structures and properties.

Physicochemical Properties of C11H24 Isomers

The structural diversity of undecane isomers leads to a wide range of physical properties. A primary determinant of these properties is the degree of branching in the carbon chain. Generally, increased branching leads to a more compact molecular structure, which in turn affects intermolecular forces (van der Waals forces). This results in lower boiling points and, to a more complex extent, varied melting points and densities compared to the straight-chain isomer, n-undecane.^[2]

Data Presentation: Physicochemical Properties

The following table summarizes the available quantitative data for a selection of C11H24 isomers. This data has been compiled from various chemical databases and literature sources.

IUPAC Name	CAS Number	Boiling Point (°C)	Melting Point (°C)	Density (g/cm³)
n-Undecane	1120-21-4	196	-26	0.740
2-Methyldecane	6975-98-0	189.3	-	0.737
3-Methyldecane	13151-34-3	188.1 - 189.1	-92.9	0.742
4-Methyldecane	2847-72-5	188.7	-	0.741
5-Methyldecane	13151-35-4	186.1	-57.06 (est.)	0.742
2,2-Dimethylnonane	98060-52-7	177	-	-
2,3-Dimethylnonane	2884-06-2	186	-57.06 (est.)	0.7438
3,3-Dimethylnonane	17302-18-0	185	-	-
4,4-Dimethylnonane	17302-18-0	186	-	-
3-Ethylnonane	17302-11-3	186	-	-
4-Ethyloctane	15869-86-0	163.6	-	-
4-Propyloctane	17302-13-5	184-186	-	-
2,2,3-Trimethyloctane	-	180.5	-	0.756
2,2,4-Trimethyloctane	-	175.8	-	0.744
2,2,5-Trimethyloctane	-	174.5	-	0.739
2,2,6-Trimethyloctane	62016-28-8	174	-57.06 (est.)	0.7349
2,3,3-Trimethyloctane	-	187.3	-	0.770

2,3,4- Trimethyloctane	-	184.2	-	0.763
2,3,5- Trimethyloctane	-	182.5	-	0.755
2,4,6- Trimethyloctane	62016-37-9	172.8	-	-
3,3,4- Trimethyloctane	-	186.2	-	0.771
2,2,3,3- Tetramethylhepta ne	61868-40-4	189	-	-
2,2,6,6- Tetramethylhepta ne	40117-45-1	174	-	-
2,3,4,5- Tetramethylhepta ne	61868-53-9	180	-	-
3,3,5,5- Tetramethylhepta ne	61868-61-9	175	-	-

Note: Some data points, particularly melting points, are estimated and should be used with caution. The experimental data for all 159 isomers is not exhaustively available in the literature.

Experimental Protocols for Isomer Identification

The identification and differentiation of C11H24 isomers require high-resolution analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for the analysis of alkane isomers.

Methodology:

- Sample Preparation:
 - Prepare a dilute solution of the C₁₁H₂₄ isomer mixture in a volatile, non-polar solvent such as hexane or pentane. A typical concentration is 1-10 µg/mL.
 - If quantitative analysis is required, an internal standard (e.g., a deuterated alkane or an alkane with a different, non-interfering chain length) should be added to the sample.
- Instrumentation:
 - Gas Chromatograph: Equipped with a capillary column. A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended for separating alkane isomers based on their boiling points. High-resolution capillary columns (e.g., 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness) are essential for resolving closely boiling isomers.
 - Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable. Electron ionization (EI) at 70 eV is the standard ionization method for creating reproducible mass spectra for library matching.
- GC Conditions:
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
 - Oven Temperature Program: A temperature ramp is crucial for separating the isomers. A typical program starts at a low temperature and gradually increases:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase to 200 °C at a rate of 5 °C/min.

- Final hold: Hold at 200 °C for 5 minutes.
- This program should be optimized based on the specific column and the complexity of the isomer mixture.
- MS Conditions:
 - Ion Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 35 to 300.
 - Data Acquisition: Full scan mode is used for identification. For quantitative analysis, selected ion monitoring (SIM) can be employed for higher sensitivity.
- Data Analysis:
 - Identification: Isomers are identified by their retention times and by comparing their mass spectra to a reference library (e.g., NIST/Wiley). The fragmentation patterns of alkanes are characterized by a series of alkyl fragments (C_nH_{2n+1}).
 - Quantification: The peak area of each isomer is integrated and compared to the peak area of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous structural elucidation of isomers.

Methodology:

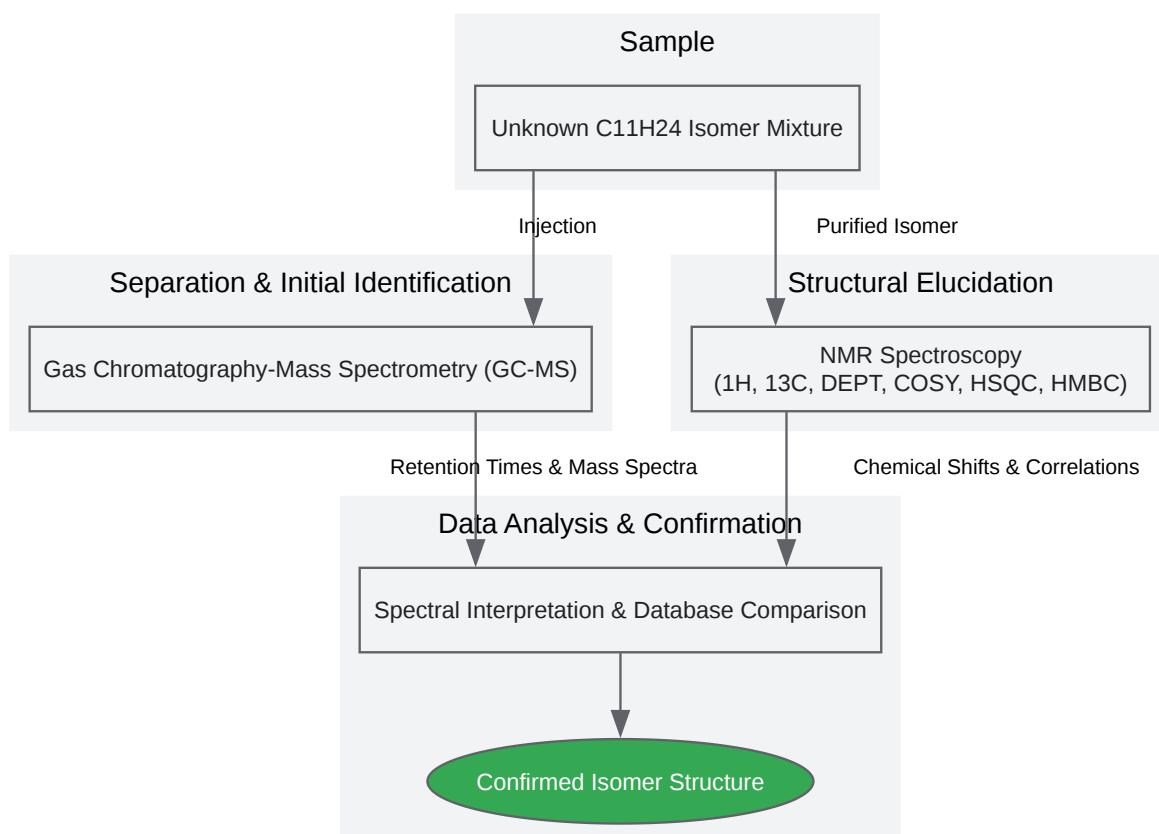
- Sample Preparation:
 - Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:

- A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is particularly important for the often-crowded proton spectra of alkanes.
- NMR Experiments:
 - ^1H NMR: Provides information about the chemical environment of the protons.
 - Protons in alkanes typically resonate in the upfield region of the spectrum (δ 0.5-2.0 ppm).
 - Signal multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.
 - ^{13}C NMR: Provides information about the different carbon environments.
 - Alkane carbons typically resonate between δ 10 and 60 ppm.
 - The number of unique carbon signals indicates the symmetry of the molecule.
 - DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH_2 , and CH_3 groups.
 - DEPT-90 shows only CH signals.
 - DEPT-135 shows CH and CH_3 signals as positive peaks and CH_2 signals as negative peaks.
 - 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity within the molecule.
 - COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically protons on adjacent carbons).
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

- Data Analysis:
 - By combining the information from these experiments, the complete structure of an unknown C11H24 isomer can be determined. The chemical shifts, coupling constants, and 2D correlations are used to assemble the molecular fragments into a coherent structure.

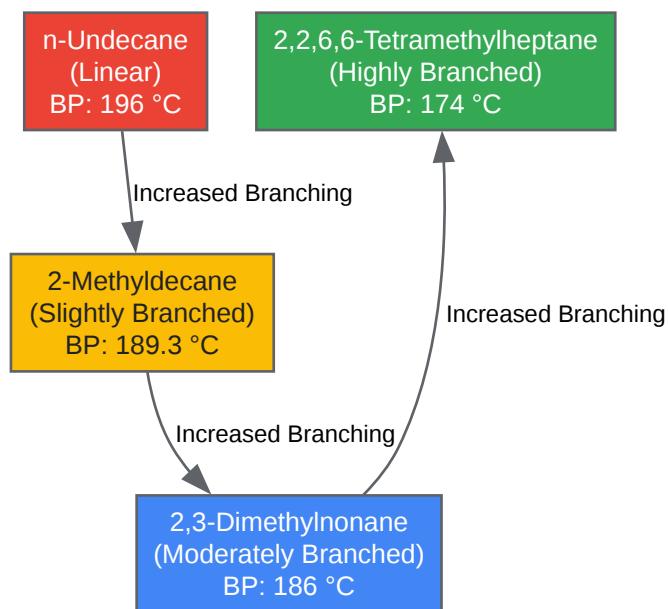
Mandatory Visualizations

The following diagrams provide visual representations of key concepts related to the identification and properties of C11H24 isomers.



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Experimental workflow for isomer identification.

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Effect of branching on the boiling point of C11H24 isomers.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Isomers of C11H24 (Undecane)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14536437#molecular-formula-c11h24-isomer-identification>

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